N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide

Medicinal chemistry Quinoline SAR Kinase inhibitor design

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide (CAS 606105-50-4; molecular formula C₂₁H₂₀N₄O₂; molecular weight 360.41 g/mol) is a synthetic small molecule belonging to the 3-cyanoquinoline amide class. The compound is supplied commercially at ≥97% purity with batch-specific QC documentation (NMR, HPLC).

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
CAS No. 606105-50-4
Cat. No. B12888020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide
CAS606105-50-4
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3OC)C#N
InChIInChI=1S/C21H20N4O2/c1-14-7-8-18-15(11-14)12-16(13-22)20(25-18)23-9-10-24-21(26)17-5-3-4-6-19(17)27-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26)
InChIKeySCPUDQXWLQPGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide (CAS 606105-50-4)


N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide (CAS 606105-50-4; molecular formula C₂₁H₂₀N₄O₂; molecular weight 360.41 g/mol) is a synthetic small molecule belonging to the 3-cyanoquinoline amide class. The compound is supplied commercially at ≥97% purity with batch-specific QC documentation (NMR, HPLC) . Structurally, it falls within a patent-protected generic scaffold (Formula I) of cyanoquinoline amides claimed to modulate HER2 and/or its mutants, with potential utility in oncology [1]. However, peer-reviewed primary literature providing quantitative biological profiling of this exact compound is currently absent from accessible scientific databases.

Why Generic Substitution of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide Is Not Supported by Evidence


Within the 3-cyanoquinoline amide chemotype, even minor positional variations in quinoline methyl substitution or benzamide methoxy regiochemistry produce divergent biological profiles. For instance, the 5,7-dimethyl analog exhibits dual CFTR corrector–potentiator activity [1], whereas the same scaffold is claimed as a HER2 kinase inhibitor in other embodiments [2]. The 6-methyl substitution pattern of the target compound creates a unique pharmacophoric geometry that cannot be assumed interchangeable with either the 5,7-dimethyl or 8-methyl congeners. Without direct comparative bioactivity data, no scientific basis exists for substituting this compound with any structurally related analog in a research or screening context.

Quantitative Differentiation Evidence for N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide


Structural Differentiation: 6-Methyl vs. 5,7-Dimethyl Quinoline Substitution Pattern

The target compound bears a single methyl group at the 6-position of the quinoline ring, whereas the most extensively characterized congener, CoPo-22 (CAS 606101-83-1), carries methyl groups at the 5- and 7-positions. This positional difference alters both the electronic distribution and steric environment of the cyanoquinoline core. In the CFTR-targeted SAR study, the 5,7-dimethyl-2-methoxybenzamide analog (compound 14) was synthesized and characterized, but no 6-methyl variant was included in the panel, indicating that the 6-methyl substitution pattern remains pharmacologically unexplored in peer-reviewed literature [1]. The HER2 patent family (Formula I) encompasses the 6-methyl substitution as one of many permitted variations but does not disclose isolated biological data for this specific compound [2].

Medicinal chemistry Quinoline SAR Kinase inhibitor design

Biological Target Class Ambiguity: HER2 Kinase vs. CFTR Modulation

The 3-cyanoquinoline amide scaffold exhibits polypharmacology. The same core is claimed as a HER2 kinase inhibitor in patent literature [2] and simultaneously reported as a CFTR corrector–potentiator in peer-reviewed pharmacology literature [1]. CoPo-22 (a 5,7-dimethyl, 3-methoxybenzamide analog) demonstrated an EC₅₀ in the low micromolar range for ΔF508-CFTR corrector and potentiator activities by short-circuit current assay [1]. No published data exist to indicate whether the 6-methyl, 2-methoxybenzamide variant preferentially engages HER2 kinase, CFTR, or other targets. This target-class ambiguity represents a critical information gap for any researcher intending to use this compound as a pharmacological tool.

HER2 inhibition CFTR modulation Target selectivity

Purity and Analytical Characterization: Batch-Specific Traceability

The compound is commercially available at a standard purity of ≥97% with batch-specific QC data including NMR and HPLC . This purity specification is comparable with, but not superior to, the 95–98% purity commonly offered for research-grade cyanoquinoline analogs from other suppliers. No stability-indicating assays (e.g., forced degradation), residual solvent profiles, or polymorph characterization have been published for this compound, limiting the ability to benchmark it against reference standards used in regulated bioanalysis.

Quality control Analytical chemistry Procurement specifications

Evidence-Grounded Application Scenarios for N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide


Medicinal Chemistry SAR Exploration of Cyanoquinoline Amides

The compound can serve as a structural probe within a medicinal chemistry campaign aiming to map the SAR landscape of 3-cyanoquinoline amides. Its unique 6-methyl substitution pattern, combined with a 2-methoxybenzamide tail, fills a gap in the published SAR matrix, which has focused predominantly on 5,7-dimethyl and 8-methyl variants [1]. Researchers can use this compound to generate the first quantitative data linking the 6-methyl substitution to HER2 inhibition potency or CFTR modulation, provided appropriate biochemical or cellular assays are established in-house.

Patent-Landscape Navigation and FTO Analysis

Since the compound falls within the generic Formula I of WO2019241715A1 [2], it may be useful for freedom-to-operate (FTO) analysis or as a comparator in patent strategy. Procurement for this purpose is appropriate when the exact structure is needed to assess the breadth of patent claims, particularly around quinoline ring substitution patterns.

In-House Tool Compound Validation for HER2 Kinase Screening

Given that the compound is claimed as a HER2 modulator in the patent family [2], research groups with established HER2 biochemical or cellular screening platforms may procure this compound to generate proprietary IC₅₀ data. However, users must recognize that no published potency data exist, and they bear the full burden of demonstrating target engagement, selectivity, and cellular activity before using the compound as a pharmacological tool in mechanistic studies.

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